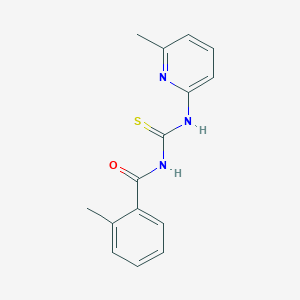![molecular formula C22H17N3O2S2 B410532 N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide](/img/structure/B410532.png)
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide is a compound that belongs to the class of benzothiazole derivatives. . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide typically involves the reaction of 2-aminobenzothiazole with 4-isothiocyanatobenzamide in the presence of a suitable solvent such as dimethylformamide (DMF) . The reaction is carried out under mild conditions, and the product is purified using standard techniques such as recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound may induce apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparación Con Compuestos Similares
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide is unique due to its specific benzothiazole and methoxybenzamide moieties. Similar compounds include:
N-[4-(benzothiazol-2-yl)phenyl]-octanamide: Known for its luminescent properties and applications in OLEDs.
N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide: Exhibits different emission regions due to excited-state intramolecular proton transfer (ESIPT) processes.
N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide: Similar to the previous compound but with variations in the hydroxy group position.
These compounds share structural similarities but differ in their specific functional groups and resulting properties, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C22H17N3O2S2 |
|---|---|
Peso molecular |
419.5g/mol |
Nombre IUPAC |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H17N3O2S2/c1-27-18-8-4-2-6-16(18)20(26)25-22(28)23-15-12-10-14(11-13-15)21-24-17-7-3-5-9-19(17)29-21/h2-13H,1H3,(H2,23,25,26,28) |
Clave InChI |
BHYMBMUPRFEKDC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
SMILES canónico |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-acetylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410450.png)


![N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B410454.png)


![2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B410458.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-N'-(2-methylbenzoyl)thiourea](/img/structure/B410462.png)
![2-methyl-N-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B410464.png)
![N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B410466.png)

![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methylbenzamide](/img/structure/B410468.png)
![3-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-(2-METHYLBENZOYL)THIOUREA](/img/structure/B410469.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-N'-(2-methylbenzoyl)thiourea](/img/structure/B410470.png)
